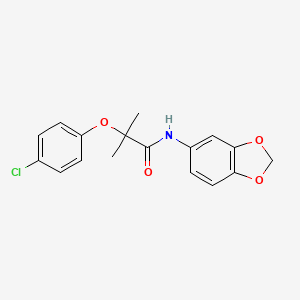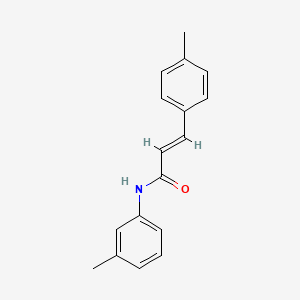
N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide, also known as MPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 267.35 g/mol.
Wirkmechanismus
The mechanism of action of N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. By inhibiting COX-2, N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide may reduce inflammation and pain.
N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide may alter the expression of genes involved in various cellular processes, such as cell growth and differentiation.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide inhibits the proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. In vivo studies have shown that N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide reduces inflammation and pain in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide has several advantages for lab experiments, including its high yield of synthesis, low cost, and potential applications in various fields. However, N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide also has some limitations, such as its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide. One direction is to investigate its potential applications in the field of drug delivery, particularly for the targeted delivery of anticancer drugs. Another direction is to explore its potential as a scaffold for the synthesis of novel compounds with therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide and its potential side effects in vivo.
Conclusion:
In conclusion, N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method is cost-effective and efficient, and it has been extensively studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide has been shown to exhibit various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the research on N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide, including its potential applications in drug delivery and as a scaffold for the synthesis of novel compounds.
Synthesemethoden
The synthesis of N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide involves the reaction between 3-methylbenzaldehyde and 4-methylbenzaldehyde with acryloyl chloride in the presence of triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide. The yield of N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide synthesis is typically high, making it a cost-effective and efficient process.
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities. It has also been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
In materials science, N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide has been used as a building block for the synthesis of various polymers, such as polyacrylamide and poly(N-isopropylacrylamide). These polymers have applications in drug delivery, tissue engineering, and other biomedical applications.
In organic synthesis, N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide has been used as a starting material for the synthesis of various compounds, such as 3,4-dimethoxyphenylacrylic acid and 3-(4-methylphenyl)-2-propenoic acid. These compounds have potential applications in the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
(E)-N-(3-methylphenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-6-8-15(9-7-13)10-11-17(19)18-16-5-3-4-14(2)12-16/h3-12H,1-2H3,(H,18,19)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBXHSSCXHDCJO-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-methylphenyl)-3-(4-methylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

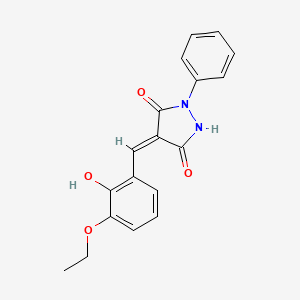
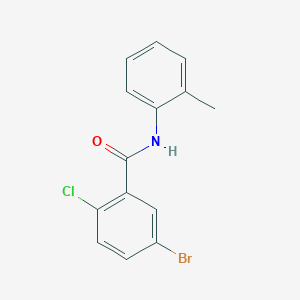
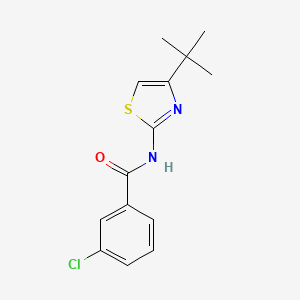

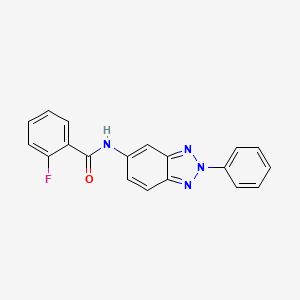
![methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate](/img/structure/B5716287.png)
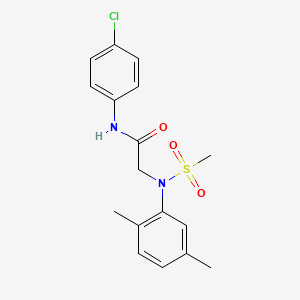
![4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5716292.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5716307.png)

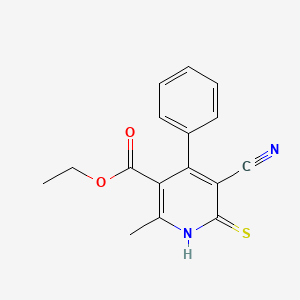
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5716328.png)
![2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5716334.png)
